4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-2-3-14-30-20-10-6-17(7-11-20)22(29)25-13-12-19-15-31-23-26-21(27-28(19)23)16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHMWYWAIGWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on recent studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thiazolo-triazole core : The initial step includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole derivative.
- Alkylation : The thiazole is then alkylated with a butoxy group to yield the desired compound.
- Finalization : The final product is purified through recrystallization techniques.
Anticonvulsant Activity
A study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives highlighted their anticonvulsant properties. The compound was tested using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) model in mice. Results indicated that derivatives with similar structures exhibited significant anticonvulsant activity, suggesting that this compound may possess similar effects .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit antimicrobial properties. In vitro tests against various bacterial strains demonstrated that compounds with a thiazole and triazole moiety displayed notable antibacterial activity. Specifically, the presence of the 4-chlorophenyl group enhances this activity against Gram-positive bacteria .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential chemotherapeutic applications. Studies on related triazole derivatives have indicated that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigation into this compound is warranted to explore its efficacy against various cancer cell lines.
Case Study 1: Anticonvulsant Evaluation
In a controlled study involving multiple thiazolo-triazole derivatives including our compound of interest, researchers found that specific substitutions significantly impacted anticonvulsant efficacy. The study concluded that compounds with longer alkyl chains showed increased potency in seizure models .
Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli revealed that compounds similar to this compound exhibited promising antibacterial activities. The results indicated a correlation between structural features and microbial inhibition .
Research Findings Summary Table
Scientific Research Applications
4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 455.0 . This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a structure known for a broad range of bioactivities . While specific applications for this exact compound are not detailed in the provided search results, the presence of 1,2,4-triazole and thiazole moieties suggests potential uses in medicinal chemistry, particularly as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Potential Applications
Based on the documented activities of similar compounds, this compound may have applications in the following areas:
- Antimicrobial Agents: 1,2,4-triazole derivatives have demonstrated antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeuroginosa . Certain derivatives exhibit better bactericidal activity than bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae . Some compounds have shown effectiveness against MRSA strains, exceeding the efficacy of many clinically used antibiotics .
- Anticonvulsants: Other thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and tested for anticonvulsant activities .
- Cancer Chemotherapy: Mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive and chemotherapeutic effects on cancer .
No specific case studies were found that directly investigate the applications of this compound.
Further Research
Further research is needed to explore the specific applications of this compound. Studies could focus on:
- Evaluating its antimicrobial activity against a panel of bacterial and fungal strains.
- Testing its anticonvulsant properties in animal models.
- Assessing its potential as a cancer chemotherapeutic agent through in vitro and in vivo studies.
- Investigating its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Critical Notes and Limitations
Structural Ambiguity : Assigning NH proton signals in ¹H-NMR alone risks misidentification; X-ray crystallography is recommended for unambiguous confirmation .
Data Gaps : Biological assays (e.g., IC₅₀ values) for the target compound are absent in the evidence, limiting comparative analysis.
Synthetic Challenges : The ethyl bridge in the target compound may introduce steric hindrance, complicating synthesis compared to simpler derivatives .
Q & A
Q. Optimization strategies :
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) ensure proper cyclization .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Copper(I) iodide improves yields in triazole ring formation .
Q. Table 1: Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Key Evidence |
|---|---|---|---|---|
| Cyclization | DMF | CuI | 80°C | |
| Amide coupling | Acetonitrile | DCC/HOBt | RT | |
| Etherification | Ethanol | K₂CO₃ | Reflux |
Basic: Which characterization techniques confirm structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves 3D structure for docking studies .
Advanced: How to resolve contradictions in NMR data during characterization?
Answer:
- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals and assigns proton-carbon correlations .
- Deuterated solvents : Reduce solvent interference (e.g., DMSO-d₆ for amide protons) .
- Cross-validation : Compare experimental data with computational predictions (DFT calculations) .
Advanced: What strategies elucidate structure-activity relationships (SAR)?
Answer:
- Substituent variation : Modify the 4-butoxy group to assess hydrophobicity or the chloro-phenyl group for steric effects .
- Biological assays : Test derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., tumor xenografts) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like kinases .
Q. Table 2: Key SAR Findings
| Modification Site | Observed Effect | Evidence |
|---|---|---|
| 4-Butoxy group | ↑ Lipophilicity, ↑ bioavailability | |
| Thiazolo-triazole core | ↑ Binding to ATP pockets |
Basic: How to monitor reaction progress and ensure high yield?
Answer:
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
- HPLC : Quantify product formation with reverse-phase columns .
- In-situ FTIR : Monitor functional group transformations (e.g., carbonyl peaks) .
Advanced: How do crystallographic studies aid in target interaction analysis?
Answer:
- X-ray crystallography : Reveals hydrogen bonds between the thiazolo-triazole core and kinase active sites .
- Electron density maps : Identify hydrophobic interactions with the 4-chlorophenyl group .
Basic: What solvents/catalysts are common in synthesizing analogs?
Answer:
- Solvents : DMF (polar aprotic), ethanol (protic), acetonitrile (low boiling point) .
- Catalysts : Copper(I) iodide (cyclization), DCC/HOBt (amide coupling) .
Advanced: How to address scalability challenges while maintaining purity?
Answer:
- Continuous flow systems : Improve heat/mass transfer for exothermic steps .
- Recrystallization : Use ethanol/water mixtures to remove byproducts .
- Process Analytical Technology (PAT) : In-line HPLC monitors batch consistency .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : ≥95% purity using a C18 column (acetonitrile/water, 1.0 mL/min flow rate) .
- Melting Point : Sharp range (e.g., 139–140°C) indicates crystallinity .
Advanced: How to identify and mitigate unexpected byproducts?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
